molecular formula C7H11ClN2OS B2378589 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride CAS No. 2418709-48-3

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride

Cat. No.: B2378589
CAS No.: 2418709-48-3
M. Wt: 206.69
InChI Key: BSKLCFKRFBLROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused heterocyclic system containing sulfur and nitrogen atoms, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiopyran and oxazole derivatives under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired heterocyclic ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbonitrile
  • 4,5-Dihydro-1H-thiopyrano[3,4-d][1,3]oxazole

Uniqueness

6,7-Dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride stands out due to its unique fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dihydro-4H-thiopyrano[3,4-d][1,3]oxazol-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS.ClH/c8-3-7-9-5-4-11-2-1-6(5)10-7;/h1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKLCFKRFBLROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1OC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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